![molecular formula C13H17NO6S B2828318 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline CAS No. 367928-20-9](/img/structure/B2828318.png)

1-[(3,4-Dimethoxyphenyl)sulfonyl]proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

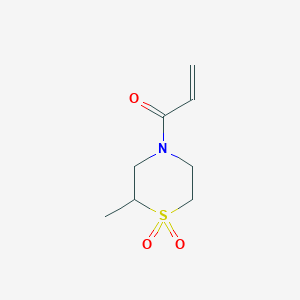

1-[(3,4-Dimethoxyphenyl)sulfonyl]proline is a chemical compound with the molecular formula C13H17NO6S . It has an average mass of 315.342 Da and a monoisotopic mass of 315.077667 Da . This compound is used for pharmaceutical testing .

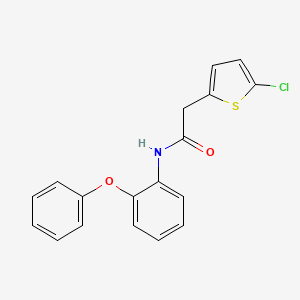

Molecular Structure Analysis

The molecular structure of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms could not be determined from the available information.Wissenschaftliche Forschungsanwendungen

Antifungal Activity

1-[(3,4-Dimethoxyphenyl)sulfonyl]proline exhibits promising antifungal properties. In a study by Xu et al., novel sulfone derivatives containing 1,3,4-oxadiazole moieties were synthesized and tested against eight plant pathogenic fungi. Some of these compounds demonstrated superior activity compared to the commercial fungicide hymexazol. Notably, compounds 5d, 5e, 5f, and 5i showed significant antifungal activity against Botrytis cinerea, with EC50 values ranging from 5.21 μg/mL to 21.00 µg/mL .

Medicinal Chemistry

The sulfone group is a crucial core structure found in various bioactive compounds. Researchers explore 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline as a potential lead compound for developing agrochemicals. Its unique combination of structural features makes it an attractive candidate for further medicinal chemistry studies .

Phytopathogenic Fungicides

1-[(3,4-Dimethoxyphenyl)sulfonyl]proline could contribute to the development of novel fungicides targeting phytopathogenic fungi. Understanding its mode of action and optimizing its efficacy may lead to safer and more effective solutions for crop protection .

Chemical Biology

Exploring the interactions of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline with biological macromolecules (such as enzymes or receptors) can provide insights into its mechanism of action. Researchers investigate its binding affinity, selectivity, and potential therapeutic applications .

Synthetic Methodology

The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline involves unique steps, including the retro-Michael reaction. Researchers continue to refine synthetic routes and explore modifications to enhance yield and scalability .

Agrochemical Development

Considering its antifungal activity and structural features, 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline holds promise as a starting point for designing novel agrochemicals. Researchers aim to develop environmentally friendly and effective compounds for crop protection .

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-19-11-6-5-9(8-12(11)20-2)21(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBVANCVBWUHCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Dimethoxyphenyl)sulfonyl]proline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)

![6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)

![Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828243.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2828244.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B2828247.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)

![N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2828254.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2828256.png)

![N-(2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2828258.png)